An In-depth Technical Guide to 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine: A Novel Chemoprobe for 8-Oxoguanine DNA Glycosylase (OGG1) Research
An In-depth Technical Guide to 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine: A Novel Chemoprobe for 8-Oxoguanine DNA Glycosylase (OGG1) Research
This technical guide provides a comprehensive overview of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine, a specialized purine nucleoside analog. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of DNA repair, cancer biology, and inflammatory diseases. We will delve into its molecular structure, a plausible synthetic route, characterization, and its application as a chemical probe, particularly in the context of its likely biological target, 8-oxoguanine DNA glycosylase (OGG1).
Introduction: A Tale of a Modified Nucleoside
At its core, 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine is a structurally intriguing molecule designed for specific biochemical applications. It is a purine nucleoside analog, a class of compounds known for their broad antitumor activities which often involve the inhibition of DNA synthesis and the induction of apoptosis[1][2].
The structure of this compound is noteworthy for three key modifications to the natural nucleoside guanosine:
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An 8-oxo modification on the purine ring: This creates an 8-oxoguanine base, a common form of oxidative DNA damage. The enzyme 8-oxoguanine DNA glycosylase (OGG1) is the primary enzyme responsible for recognizing and excising this lesion from DNA[3][4]. This structural feature strongly suggests that the compound is designed to interact with OGG1.
-
A 3'-deoxyribofuranosyl sugar: The absence of the 3'-hydroxyl group on the ribose sugar is a common modification in antiviral and anticancer nucleoside analogs. This change can terminate DNA chain elongation if the nucleoside is incorporated by a polymerase.
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A 7-propargyl group: The presence of a propargyl group (a terminal alkyne) at the N7 position of the purine base is a critical feature. This alkyne moiety makes the molecule a versatile tool for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[1]. This allows for the covalent attachment of this molecule to other molecules containing an azide group, enabling a wide range of applications in chemical biology.
Given these structural features, 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine is best understood as a chemical probe. It is designed to mimic a damaged nucleoside to interact with a specific DNA repair enzyme (OGG1), while the propargyl group provides a handle for downstream applications such as target identification, activity-based protein profiling, and imaging.
Synthesis and Characterization
Plausible Synthetic Pathway
The synthesis would likely begin with a protected 3-deoxyribose derivative and a suitable purine precursor.
Step 1: Preparation of the Glycosyl Donor. A protected 3-deoxyribose, such as 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose, would be prepared from a suitable starting material like D-xylose. The benzoyl groups serve as protecting groups for the hydroxyls, and the acetyl group at the anomeric position makes it a good leaving group for the subsequent glycosylation reaction.
Step 2: Glycosylation. The protected 3-deoxyribose would then be coupled with a silylated 2-amino-6-chloro-8-bromopurine. The use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), would facilitate the formation of the N-glycosidic bond, predominantly yielding the desired β-anomer[5].
Step 3: Introduction of the 8-oxo Group. The 8-bromo substituent can be converted to an 8-oxo group through a nucleophilic substitution reaction, for instance, by treatment with sodium hydroxide.
Step 4: Introduction of the Propargyl Group. The propargyl group would be introduced at the N7 position via an alkylation reaction. This is typically achieved by reacting the N7-anion (generated with a suitable base) with propargyl bromide.
Step 5: Deprotection. Finally, the benzoyl protecting groups on the sugar moiety would be removed by treatment with a base, such as sodium methoxide in methanol, to yield the final product. The 6-chloro group can be hydrolyzed to a 6-oxo group under these conditions, but for the target molecule, it should be aminated first. However, the name indicates an 8-oxo purine which is a derivative of guanine, so the 6-position should be an amine. A more likely route would involve starting with a 2,6-diaminopurine derivative, followed by oxidation at the 8-position and subsequent propargylation.
The following diagram illustrates a generalized workflow for the synthesis of such a modified nucleoside.
Caption: Generalized workflow for the synthesis of a modified purine nucleoside.
Characterization
The structural identity and purity of the synthesized 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine would be confirmed using a suite of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence of all expected protons and carbons and their connectivity. Key signals would include those for the propargyl group, the purine ring, and the 3-deoxyribose sugar. 2D NMR techniques like COSY, HSQC, and HMBC would be employed to assign all signals unambiguously.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.
Table 1: Predicted 1H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1' | 5.8 - 6.2 | d |
| H-2' | 2.5 - 2.9 | m |
| H-3'a, H-3'b | 1.9 - 2.3 | m |
| H-4' | 4.0 - 4.4 | m |
| H-5'a, H-5'b | 3.6 - 3.9 | m |
| H-8 | 7.8 - 8.2 | s |
| Propargyl CH | 2.2 - 2.5 | t |
| Propargyl CH2 | 4.5 - 4.8 | d |
| NH2 | 6.5 - 7.0 | br s |
| NH | 10.5 - 11.5 | br s |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Biological Activity and Mechanism of Action
The primary therapeutic and research interest in molecules resembling 8-oxoguanine lies in their interaction with the base excision repair (BER) pathway[9][10][11]. OGG1 is a key enzyme in this pathway, responsible for the initial recognition and removal of 8-oxoguanine from DNA, a lesion that is highly mutagenic[3][4].
The Role of OGG1 in Base Excision Repair
Oxidative stress, arising from both endogenous metabolic processes and exogenous agents, can lead to the formation of reactive oxygen species (ROS) that damage DNA. One of the most common products of this damage is 7,8-dihydro-8-oxoguanine (8-oxoG). If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversions.
The BER pathway, initiated by OGG1, mitigates this threat. OGG1 recognizes the 8-oxoG lesion within the DNA duplex and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by other enzymes in the BER pathway, ultimately leading to the insertion of the correct guanine base and restoration of the DNA sequence.
OGG1 as a Therapeutic Target
There is a growing body of evidence suggesting that inhibiting OGG1 could be a valuable therapeutic strategy, particularly in oncology and inflammatory diseases[9][12][13][14].
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In Cancer: Many cancer cells exhibit a high level of oxidative stress, leading to an increased burden of DNA damage. These cells become highly reliant on DNA repair pathways, like BER, for their survival. Inhibiting OGG1 could therefore selectively kill cancer cells or sensitize them to other DNA-damaging agents like chemotherapy and radiation[9]. Furthermore, loss of OGG1 function has been shown to sensitize cells to PARP1 inhibitors, a clinically important class of anticancer drugs[9].
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In Inflammation: Beyond its role in DNA repair, OGG1 has been implicated in the regulation of gene expression in response to oxidative stress. For instance, OGG1 can bind to 8-oxoG lesions in the promoter regions of NF-κB activated genes, promoting a rapid transcriptional response that can exacerbate inflammation[9]. OGG1 inhibitors could therefore have anti-inflammatory effects by dampening these signaling pathways[13][14].
The following diagram illustrates the central role of OGG1 in the base excision repair pathway and its potential as a therapeutic target.
Caption: The role of OGG1 in the Base Excision Repair (BER) pathway and the point of potential inhibition.
Applications and Experimental Protocols
The unique structure of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine, combining an 8-oxoguanine mimic with a clickable alkyne handle, makes it a powerful tool for studying OGG1 and related biological processes.
Application as a "Click Chemistry" Probe
The terminal alkyne allows this molecule to be used in CuAAC reactions to attach it to a variety of reporter tags, such as fluorophores (for imaging), biotin (for affinity purification and pull-down experiments), or other small molecules.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for labeling an azide-containing protein with 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine.
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Reagent Preparation:
-
Prepare a 10 mM stock solution of the purine analog in DMSO.
-
Prepare a 10 mM stock solution of an azide-containing reporter (e.g., Azide-PEG4-Biotin) in DMSO.
-
Prepare a 50 mM solution of copper(II) sulfate (CuSO4) in water.
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Prepare a 100 mM solution of a reducing agent, such as sodium ascorbate, in water. This should be made fresh.
-
Prepare a 10 mM solution of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
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Phosphate-buffered saline (PBS) to a final volume of 100 µL.
-
Azide-containing protein (e.g., to a final concentration of 10 µM).
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The purine analog (e.g., to a final concentration of 100 µM).
-
THPTA (to a final concentration of 1 mM).
-
CuSO4 (to a final concentration of 1 mM).
-
-
Vortex briefly to mix.
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-
Initiation and Incubation:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
-
Analysis:
-
The labeled protein can be analyzed by SDS-PAGE followed by western blotting (if a biotin tag was used) or in-gel fluorescence scanning (if a fluorescent tag was used).
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Application in OGG1 Inhibition Assays
This compound can be used as a positive control or a research tool in assays designed to screen for OGG1 inhibitors.
Experimental Protocol: In Vitro OGG1 Inhibition Assay
This protocol describes a fluorescence-based assay to measure OGG1 activity, adapted from a previously described method[9].
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Assay Principle: A short, double-stranded DNA oligonucleotide containing a single 8-oxoG lesion is used as the substrate. The strand opposite the 8-oxoG contains a fluorophore and a quencher. In the intact duplex, the fluorescence is quenched. When OGG1 cleaves the 8-oxoG containing strand, the duplex is destabilized, leading to the separation of the fluorophore and quencher and a subsequent increase in fluorescence.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled 8-oxoG DNA substrate in assay buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, pH 7.5).
-
Prepare a stock solution of recombinant human OGG1 in assay buffer.
-
Prepare a serial dilution of the test compound (and 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine as a control) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the compound dilutions.
-
Add 48 µL of a master mix containing the OGG1 enzyme and the DNA substrate in assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-enzyme control (100% inhibition) and a DMSO control (0% inhibition).
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Conclusion
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(β-D-3-deoxy-ribofuranosyl)purine is a sophisticated chemical tool with significant potential for advancing our understanding of DNA repair and the development of novel therapeutics. Its design as an 8-oxoguanine mimic makes it a prime candidate for interacting with OGG1, a key enzyme in the base excision repair pathway and a promising target in cancer and inflammatory diseases. The inclusion of a "clickable" alkyne handle provides immense versatility, enabling a wide range of applications from target validation to cellular imaging. This guide has provided a comprehensive overview of its structure, synthesis, and potential applications, offering a solid foundation for researchers looking to leverage this powerful molecule in their work.
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